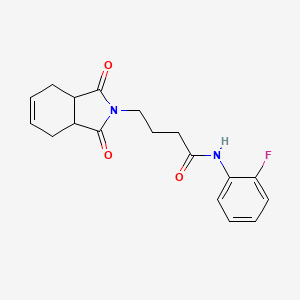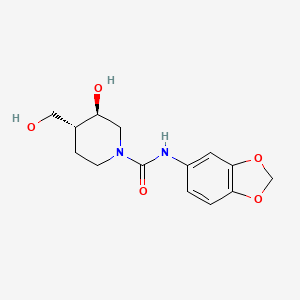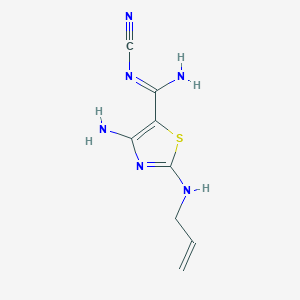![molecular formula C17H15ClN2O5 B5499510 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is an acrylamide derivative that has a furan ring and a chlorophenyl group attached to it. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts.
作用機序
The mechanism of action of CPAA is not well understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. CPAA has been shown to inhibit the activity of enzymes such as DNA topoisomerase and histone deacetylase, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
CPAA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of gene expression. CPAA has also been shown to have anti-inflammatory properties and to exhibit antioxidant activity.
実験室実験の利点と制限
One of the main advantages of using CPAA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. CPAA is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using CPAA in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on CPAA, including the development of more efficient synthesis methods, the identification of its molecular targets, and the development of new applications for the compound. CPAA may also be used as a starting material for the synthesis of novel compounds with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of CPAA and its potential applications in various fields.
合成法
The synthesis of CPAA involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final step of the reaction to produce CPAA. The starting materials for the synthesis of CPAA are furoic acid, 4-chlorobenzaldehyde, and alanine. These materials are subjected to various chemical reactions, including esterification, amidation, and acylation, to produce the intermediate compounds. The final step of the reaction involves the coupling of the intermediate compounds to produce CPAA.
科学的研究の応用
CPAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, CPAA has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In biochemistry, CPAA has been used as a tool to study the mechanism of action of certain enzymes. In material science, CPAA has been used to synthesize novel materials with unique properties.
特性
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-10(17(23)24)19-15(21)13(9-11-4-6-12(18)7-5-11)20-16(22)14-3-2-8-25-14/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXSLXXACNKCRL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![(1S,9R)-11-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5499442.png)
![N''-{4-[(4-methylbenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5499443.png)
![2-hydroxy-2-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5499451.png)
![4-[2-(benzylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5499461.png)
![7-[2-(4-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5499469.png)

![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5499479.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5499493.png)
![N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5499498.png)



